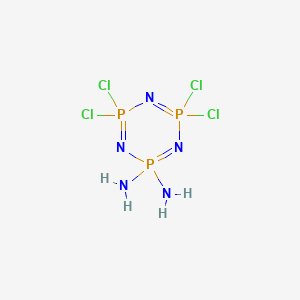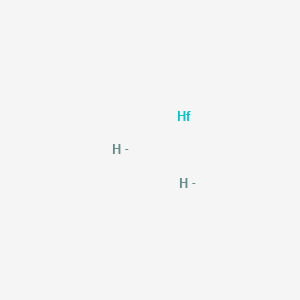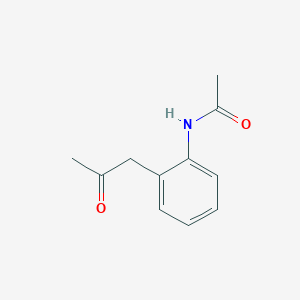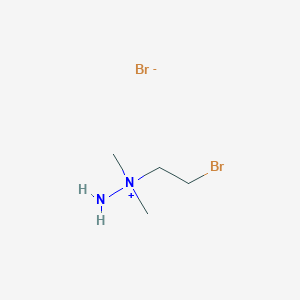
Gadolinium-156
Vue d'ensemble
Description
Gadolinium-156 is an isotope of Gadolinium, a soft, silvery-white metal . Gadolinium is part of the Lanthanides group, has an atomic number of 64, and a relative atomic mass of 157.25 . Gadolinium-156 is one of the stable isotopes of Gadolinium .
Molecular Structure Analysis
Gadolinium has an electron configuration of [Xe] 4f7 5d1 6s2 . It’s located in the f-block of the periodic table . Gadolinium-156 oxide has a molecular weight of 360 .Chemical Reactions Analysis
Gadolinium has been used in magnetic resonance imaging (MRI) as a contrast agent due to its seven unpaired electrons . It has also been used in nuclear marine propulsion systems as a burnable poison .Physical And Chemical Properties Analysis
Gadolinium is a solid at 20°C, with a melting point of 1313°C and a boiling point of 3273°C . It has a density of 7.90 g/cm³ . Gadolinium is a silvery-white metal that reacts with oxygen and water .Applications De Recherche Scientifique
MRI Contrast Agents : Gadolinium(III) complexes are used in clinical MRI to increase contrast by selectively relaxing water molecules near the complex. Efforts to improve the sensitivity of these contrast agents are ongoing (Caravan, 2006).
Neutrino Physics Experiments : Gadolinium-157, which has a large thermal neutron capture cross-section, is utilized in neutrino physics experiments. These neutron capture reactions provide a gamma-ray cascade, useful for recognizing inverse-beta-decay reaction in reactor neutrino experiments (Yano, 2017).
Safety and Patient Perspective : Gadolinium's safety, particularly its deposition in human tissues and related patient concerns, is a significant area of research. This includes assessing potential risks to patients and strategies for safer use (Mallio et al., 2020).
Neurotoxicity : The potential neurotoxic effects of Gadolinium are studied, especially its impacts on mitochondrial function and oxidative stress in neural cells. This research provides insights into the toxicological mechanism of Gadolinium in neurons (Feng et al., 2010).
Supramolecular Aggregates for MRI : Research into supramolecular aggregates, such as micelles and liposomes containing Gadolinium complexes, aims to develop MRI contrast agents with different pharmacokinetic properties (Accardo et al., 2009).
Dual Imaging Nanoparticle : Gadolinium Oxide (Gd2O3) nanoparticles are explored for their potential in MRI and CT dual imaging, offering diagnostic and therapeutic (theragnosis) capabilities for cancers (Ahmad et al., 2015).
Gadolinium in Vascular Imaging : Gadolinium chelates are used as an alternative to iodinated contrast media in vascular imaging, especially for patients with renal insufficiency, to reduce the risk of nephrotoxicity (Sam et al., 2003).
Gadolinium Retention Studies : Investigations into gadolinium retention in human tissues and its possible clinical implications are a vital area of research. This includes understanding the mechanism, chemical forms, and biological activity of retained gadolinium species (McDonald et al., 2018).
Gadolinium for Neutron Detection : The use of natural gadolinium in nuclear instrumentation, particularly its efficiency as a neutron poison in power reactors and neutron converter in detection systems, is explored (Dumazert et al., 2018).
Isotopic Analysis in Nuclear Fuel : Gadolinium's role in spent nuclear fuel, particularly its high neutron absorption cross-section, is crucial for understanding and forecasting the behavior of nuclear fuel during fission reactions (Brennetot et al., 2005).
Safety And Hazards
The FDA has issued warnings about gadolinium-based contrast agents (GBCAs) for MRI due to gadolinium remaining in patients’ bodies, including the brain, for months to years after receiving these drugs . Adverse reactions to gadolinium contrast agents are relatively rare, occurring in 0.04-0.3% of administrations . Safety measures should be taken when handling Gadolinium, including wearing personal protective equipment and ensuring adequate ventilation .
Orientations Futures
Gadolinium has been used in focused ultrasound (FUS) technology, a promising new neurosurgical strategy . The future success of FUS will be determined by both its scientific and clinical innovations and its competitive potential among existing alternatives . Gadolinium has also been used in Magnetic Resonance Imaging and its use is very much in the present .
Propriétés
IUPAC Name |
gadolinium-156 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWYJDYFSGRHKR-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Gd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[156Gd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Gd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10932166 | |
| Record name | (~156~Gd)Gadolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.92213 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gadolinium-156 | |
CAS RN |
14392-07-5 | |
| Record name | Gadolinium, isotope of mass 156 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014392075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~156~Gd)Gadolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



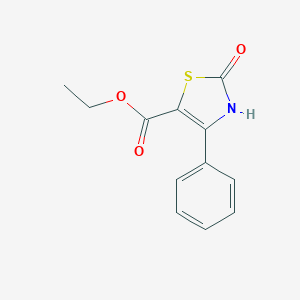
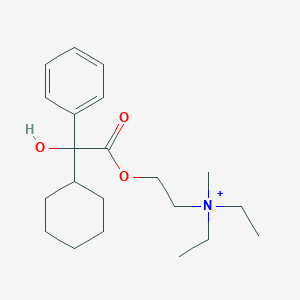
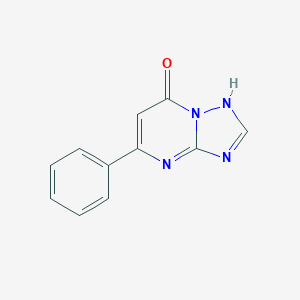
![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)
